

# Discovery and Synthesis of Novel Thalidomide-Based PROTAC Linkers: A Technical Guide

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## Compound of Interest

Compound Name: *Thalidomide-NH-C9-NH2  
hydrochloride*

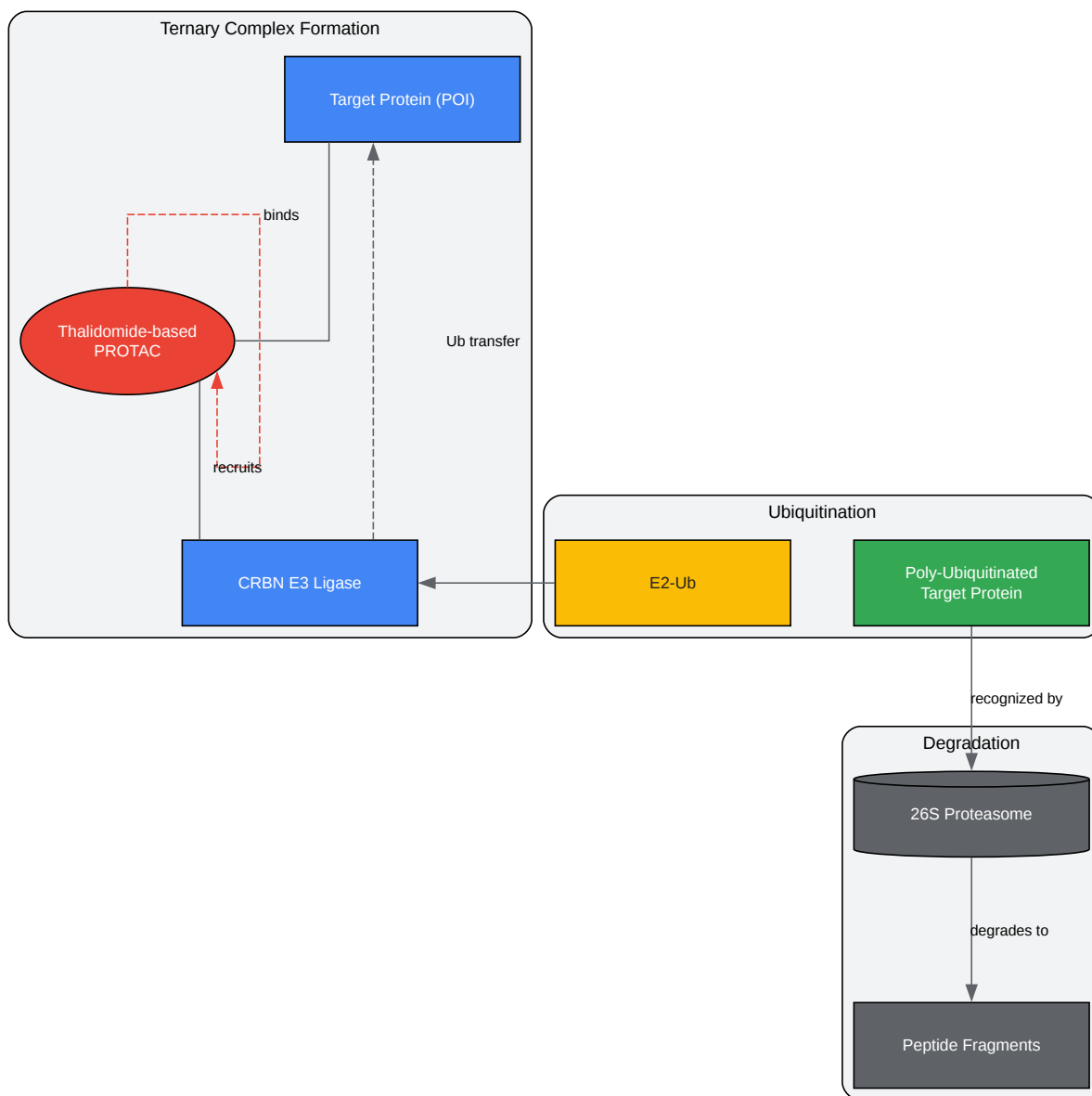
Cat. No.: *B12375404*

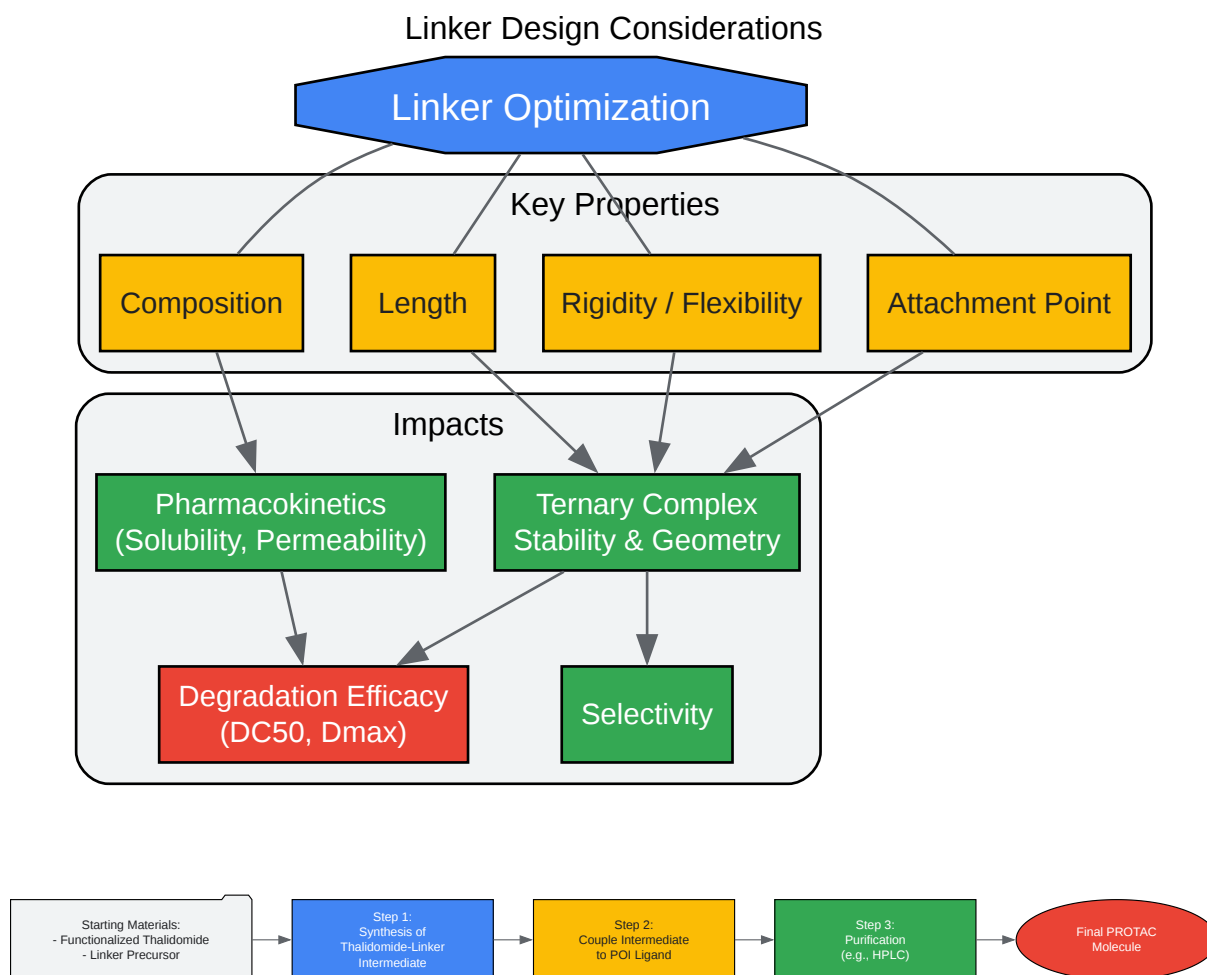
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**Abstract:** Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality capable of inducing the degradation of specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule comprising a ligand for a POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. Thalidomide and its analogs are widely used ligands that recruit the Cereblon (CRBN) E3 ligase.[1][2][3] The linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[4][5] This guide provides an in-depth overview of the design principles, synthesis, and evaluation of novel thalidomide-based PROTAC linkers for researchers in drug development.

## The PROTAC Mechanism of Action

Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRL4-CRBN E3 ubiquitin ligase complex.[2][6] This proximity enables the E3 ligase to transfer ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein.[7] Because the PROTAC is released after inducing ubiquitination, it can act catalytically, with a single molecule mediating the degradation of multiple target protein molecules.[8][9]





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